N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, are known to have varying pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The activity of thiazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide plays a significant role in biochemical reactions due to its structural features. The benzothiazole ring is known to interact with various enzymes and proteins, potentially acting as an inhibitor or activator. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase, which are involved in inflammatory and neurological processes, respectively . The thiophene ring, on the other hand, is known for its antimicrobial and anticancer properties, suggesting that this compound may interact with microbial enzymes and proteins involved in cell proliferation .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound may induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, this compound may influence gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound may bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. For example, the benzothiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition . Additionally, this compound may activate or inhibit transcription factors, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it may degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity . At high doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound may affect metabolic flux by altering the levels of key metabolites, influencing cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound may be taken up by cells via specific transporters, such as organic anion transporters, and distributed to various cellular compartments . The localization and accumulation of this compound can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-aminothiazole derivatives with thiophene-2-carboxylic acid derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or sulfonylated derivatives
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
- N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide
Uniqueness
N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both a thiazole and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS3/c1-17-8-4-2-5-9-11(8)14-13(19-9)15-12(16)10-6-3-7-18-10/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVPHGICXSVTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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